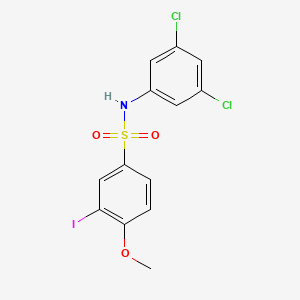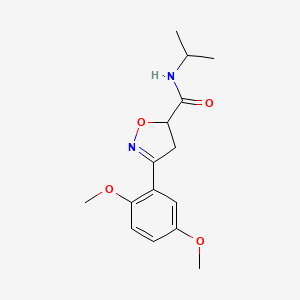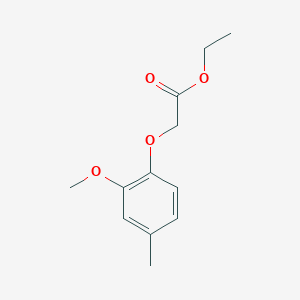
5-(2,4-dihydroxybenzylidene)-3-(4-iodophenyl)-2-thioxo-1,3-thiazolidin-4-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiazolidinone derivatives typically involves the condensation of thioglycolic acid with aldehydes in the presence of anhydrous zinc chloride and ethanol. This method has been applied to produce a variety of thiazolidinone compounds with different substituents, indicating a versatile approach that may be applicable to the synthesis of 5-(2,4-dihydroxybenzylidene)-3-(4-iodophenyl)-2-thioxo-1,3-thiazolidin-4-one. For instance, Patel et al. (2010) detailed a synthesis procedure for related thiazolidinone derivatives through refluxation and condensation processes, highlighting the synthetic accessibility of such compounds (Patel, Shah, Trivedi, & Vyas, 2010).
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives reveals a wide C-C-C angle at the methine carbon atom linking two rings, as well as various hydrogen bonding interactions that contribute to the stabilization of the molecular conformation. Delgado et al. (2005) provided insights into the supramolecular structures of four thiazolidin-4-ones, illustrating the importance of N-H...O hydrogen bonds and C-H...π interactions in the formation of dimeric and chain structures, which could be relevant to the structural analysis of the target compound (Delgado, Quiroga, Cobo, Low, & Glidewell, 2005).
Chemical Reactions and Properties
Thiazolidinones participate in a variety of chemical reactions, primarily due to the reactive nature of the thiazolidinone ring. These reactions can lead to the formation of novel derivatives with different substituents, affecting the chemical properties of the resulting compounds. The reactivity of the thiazolidinone moiety towards nucleophilic substitution and Knoevenagel condensation has been explored, facilitating the synthesis of a wide range of derivatives with potential biological activities (Pansare & Shinde, 2015).
Physical Properties Analysis
The physical properties of thiazolidinone derivatives, such as solubility, melting point, and crystallinity, are influenced by the nature of their substituents. The solid-state behaviors, including crystal packing and hydrogen bonding patterns, play a significant role in determining these properties. X-ray diffraction studies have provided valuable information on the crystal structure of thiazolidinone compounds, revealing details about molecular conformation and intermolecular interactions (Yahiaoui et al., 2019).
Chemical Properties Analysis
The chemical properties of thiazolidinone derivatives, including acidity, basicity, and reactivity towards various reagents, are critical for their potential applications. The presence of the thiazolidinone ring and substituents such as hydroxy and methoxy groups can significantly affect these properties, influencing the compound's behavior in chemical reactions and biological environments. Studies on the synthesis and reactivity of thiazolidinone derivatives provide insights into their chemical properties and potential as scaffolds for further chemical modifications (Zidar, Kladnik, & Kikelj, 2009).
Applications De Recherche Scientifique
Antibacterial Activity
One study detailed the synthesis of new acetic acid derivatives containing thiazolidine-2,4-dione, rhodanine, and 2-thiohydantoin moieties, which demonstrated antibacterial activity, particularly against Gram-positive bacterial strains. The presence of electron-withdrawing substituents was favorable for antibacterial response, highlighting the potential of these compounds in developing new antibacterial agents (Trotsko et al., 2018).
Supramolecular Chemistry
Research into the supramolecular structures of related compounds has revealed diverse hydrogen-bonded structures, including dimers, chains of rings, and sheets. These studies provide insights into the molecular geometries that influence the formation of complex supramolecular assemblies, which are crucial for the development of novel materials and nanotechnology applications (Delgado et al., 2005).
Materials Science
The derivatives of this compound have been explored for their utility in synthesizing bioactive and anti-corrosive heterocyclic compounds. This research has implications for the development of materials with improved durability and resistance to environmental factors, which could be beneficial in various industrial applications (Hady et al., 2020).
Molecular Structure and Design
Studies have also focused on the synthesis and molecular structure investigation of compounds related to 5-(2,4-dihydroxybenzylidene)-3-(4-iodophenyl)-2-thioxo-1,3-thiazolidin-4-one. These works contribute to our understanding of the structural characteristics that impact the biological and physical properties of thiazolidinone derivatives, aiding in the design of molecules with desired functionalities (Benhalima et al., 2011).
Anticancer Research
Research has identified compounds within this class that exhibit selective anticancer activity, demonstrating the potential for thiazolidinone derivatives in therapeutic applications targeting cancer. These findings are critical for the ongoing search for more effective and selective anticancer drugs (Wu et al., 2006).
Propriétés
IUPAC Name |
(5Z)-5-[(2,4-dihydroxyphenyl)methylidene]-3-(4-iodophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10INO3S2/c17-10-2-4-11(5-3-10)18-15(21)14(23-16(18)22)7-9-1-6-12(19)8-13(9)20/h1-8,19-20H/b14-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTMAVZEHIVOIL-AUWJEWJLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(=CC3=C(C=C(C=C3)O)O)SC2=S)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N2C(=O)/C(=C/C3=C(C=C(C=C3)O)O)/SC2=S)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10INO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-chlorophenyl)-5-cyano-2-methyl-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}thio)-N-phenylnicotinamide](/img/structure/B4618052.png)

![3-(5-bromo-2-furyl)-4-methyl-5-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazole](/img/structure/B4618059.png)

![(4-{[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B4618071.png)

![2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]-N-(2-methylphenyl)acrylamide](/img/structure/B4618085.png)
![N-benzyl-N'-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4618098.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B4618104.png)
![N-[2-(difluoromethoxy)phenyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4618112.png)
![3-cyclopentyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4618126.png)
![1-(2-chlorobenzoyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B4618142.png)
![7-({[5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4618143.png)
![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(4-chlorophenyl)hydrazinecarbothioamide](/img/structure/B4618145.png)